Imidazo[4,5-e][1,3]diazepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
imidazo[4,5-e][1,3]diazepine |
InChI |
InChI=1S/C6H4N4/c1-5-6(10-4-9-5)2-8-3-7-1/h1-4H |
InChI Key |
KXSLWKHDNYXQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C=NC=N1 |
Synonyms |
imidazo(4,5-e)(1,3)diazepine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Imidazo 4,5 E 1 2 Diazepine Construction
Classical and Modern Synthetic Routes to the Core Heterocycle
The formation of the seven-membered diazepine (B8756704) ring fused to a pre-existing imidazole (B134444) core is the primary challenge in synthesizing the title compound. Chemists have developed several effective routes that can be broadly categorized into direct ring-closures, multi-component sequences, and selective cyclizations.
The most established and direct method for constructing the Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine ring system involves the cyclocondensation of a suitably functionalized imidazole precursor with a three-atom component that forms the diazepine portion of the ring. tandfonline.comtandfonline.com A prominent example is the reaction between an imidazole-4,5-dicarboxylate derivative and guanidine (B92328). tandfonline.com This reaction efficiently forms the imidazo[4,5-e] researchgate.netresearchgate.netdiazepine-4,8-dione skeleton. mdpi.comnih.gov
The process is typically a one-step synthesis where the diester or a related precursor is treated with guanidine in the presence of a strong base like sodium methoxide (B1231860) in a polar solvent such as methanol (B129727). researchgate.netresearchgate.net This approach has been successfully used to synthesize a variety of ring-expanded nucleoside analogues, which are of interest for their potent anti-Hepatitis B Virus (HBV) activity. tandfonline.com For instance, the condensation of methyl 1-β-D-ribofuranosylimidazole-4,5-dicarboxylate with guanidine yields the corresponding 6-amino-8-hydroxy-4H-1-β-D-ribofuranosylimidazo[4,5-e] researchgate.netresearchgate.netdiazepin-4-one in high yield (≥90%). tandfonline.com Similarly, starting from 4,5-dicyanoimidazole (B129182), condensation with guanidine provides a direct route to 4,6,8-triaminoimidazo[4,5-e] researchgate.netresearchgate.netdiazepine. tandfonline.com
These ring-closure reactions are fundamental for creating the core structure, upon which further modifications can be made to modulate biological activity. mdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy in heterocyclic synthesis. nih.govresearchgate.net While specific MCRs for the direct assembly of the Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine core are not extensively documented, the principles are widely applied to related fused diazepine systems. For example, an operationally simple, one-pot MCR has been developed for the assembly of 9H-benzo[f]imidazo[1,2-d] researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a] researchgate.netnih.govdiazepines from α-diketones, o-azidobenzaldehydes, propargylic amines, and ammonium (B1175870) acetate. nih.gov
Cascade reactions, which involve a sequence of intramolecular transformations triggered by a single event, are also powerful tools. These sequences can rapidly build molecular complexity from simple starting materials. acs.org A one-pot method for synthesizing imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netmdpi.comnih.govtriazines was achieved through successive reactions involving an imidazo[4,5-e] researchgate.netmdpi.comnih.govtriazine precursor, demonstrating how a cascade of hydrolysis and skeletal rearrangement can build new fused systems. beilstein-journals.org Such strategies, characterized by their atom economy and step efficiency, hold potential for the development of novel routes to the Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine scaffold. acs.org
Achieving selectivity in the formation of heterocyclic rings is a key aspect of modern synthetic chemistry. Annulation, the formation of a new ring onto a pre-existing one, can be controlled through various advanced strategies. researchgate.net
Rhodium(III)-catalyzed C-H activation and annulation represents a powerful modern technique for constructing fused heterocycles. rsc.org This method allows for the direct and selective formation of C-C and C-N bonds, as demonstrated in the synthesis of various imidazo[2,1-a]isoquinoline (B1217647) derivatives from 2-arylimidazoles and α-diazoketoesters. rsc.org Such chelation-assisted C-H functionalization offers a pathway to build complex ring systems with high regioselectivity. rsc.org
Furthermore, reagent-controlled regiodivergent synthesis allows for the selective formation of different isomers from the same set of starting materials simply by changing the catalyst or reagents. beilstein-journals.org For instance, the reaction of 2-aminobenzothiazoles with β-ketoesters can yield either benzo[d]imidazo[2,1-b]thiazoles using a Brønsted base or benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-4-ones when a Lewis acid catalyst like In(OTf)₃ is used. beilstein-journals.org These selective strategies are at the forefront of heterocyclic synthesis and could be adapted to control the cyclization process in the construction of Imidazo[4,5-e] researchgate.netresearchgate.netdiazepines.
Utilized Precursors and Key Synthetic Intermediates
The choice of starting materials is fundamental to the success of any synthetic route. For the Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine system, derivatives of imidazole and guanidine are the most critical precursors.
Derivatives of imidazole-4,5-dicarboxylic acid are the most common starting point for building the Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine ring system. mdpi.comtandfonline.com Typically, the dimethyl ester form, dimethyl 1H-imidazole-4,5-dicarboxylate, is used. nih.gov This precursor contains two electrophilic ester groups at adjacent positions on the imidazole ring, perfectly positioned to react with a dinucleophilic partner to form the seven-membered diazepine ring. tandfonline.com
These diesters can be functionalized at the N-1 position of the imidazole ring with various side chains, allowing for the introduction of diverse functionalities into the final product. nih.gov For example, reaction of dimethyl 1H-imidazole-dicarboxylate with different 2-chloroalkylamine hydrochlorides yields N-1 substituted diester derivatives which are then carried forward to the cyclization step. nih.gov An alternative precursor is 4,5-dicyanoimidazole, which reacts similarly with dinucleophiles to form the fused diazepine ring. tandfonline.com
| Precursor | Key Features | Resulting Scaffold | Reference |
|---|---|---|---|
| Dimethyl 1H-imidazole-4,5-dicarboxylate | Two adjacent ester groups for cyclization | Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine-4,8-dione | nih.gov |
| N-1 Substituted Imidazole-4,5-dicarboxylates | Allows for side-chain diversity | N-Substituted Imidazo[4,5-e] researchgate.netresearchgate.netdiazepine derivatives | nih.gov |
| 4,5-Dicyanoimidazole | Two adjacent nitrile groups for cyclization | Triamino-imidazo[4,5-e] researchgate.netresearchgate.netdiazepine | tandfonline.com |
| Methyl 1-β-D-ribofuranosylimidazole-4,5-dicarboxylate | Ribosyl group for nucleoside analogues | Ring-Expanded Nucleosides (RENs) | tandfonline.com |
Guanidine and its derivatives serve as the key three-atom component for forming the seven-membered diazepine ring in the condensation reaction with imidazole-4,5-diesters. researchgate.nettandfonline.com Guanidine hydrochloride is commonly used in conjunction with a base like sodium methoxide. mdpi.comnih.gov The two amine groups of guanidine act as nucleophiles, attacking the two carbonyl carbons of the imidazole diester, leading to a double condensation and subsequent cyclization to form the diazepine ring. researchgate.netnih.gov
The use of substituted guanidines, such as ethylguanidine or methylguanidine, allows for the introduction of substituents at the 6-position of the imidazo[4,5-e] researchgate.netresearchgate.netdiazepine-4,8-dione ring system. nih.gov This modularity is crucial for structure-activity relationship studies, as modifications at this position can significantly impact biological efficacy. nih.govnih.gov
| Guanidine Derivative | Role in Synthesis | Resulting Feature on Diazepine Ring | Reference |
|---|---|---|---|
| Guanidine Hydrochloride | Forms the diazepine ring via cyclocondensation | Amino group at position 6 | researchgate.netmdpi.com |
| Ethylguanidine Sulfate | Forms the diazepine ring and introduces a substituent | N-Ethylamino group at position 6 | nih.gov |
| Methylguanidine Hydrochloride | Forms the diazepine ring and introduces a substituent | N-Methylamino group at position 6 | nih.gov |
Nucleophilic Reagents in Functionalization
The construction and subsequent functionalization of the imidazo[4,5-e] researchgate.netmdpi.comdiazepine ring system often involve the strategic use of nucleophilic reagents. These reagents can act to form the diazepine ring itself or to modify the completed heterocyclic core.
A key strategy involves the time-controlled reaction of 1H-imidazole-4,5-dicarboxylic acid diester derivatives with potent nucleophiles. researchgate.netnih.gov For instance, the treatment of substituted imidazole diesters with guanidine hydrochloride in the presence of a base like sodium methoxide leads to the cyclization and formation of imidazo[4,5-e] researchgate.netmdpi.comdiazepine-4,8-dione derivatives. researchgate.netnih.gov This reaction proceeds via nucleophilic attack of guanidine on the ester carbonyl groups, followed by intramolecular condensation to yield the seven-membered diazepine ring. The reaction conditions, particularly time, are crucial; incomplete reactions can lead to the formation of regioisomeric guanidino carbamoyl-imidazole derivatives instead of the desired cyclized product. researchgate.netnih.gov
Furthermore, the completed imidazo[4,5-e] researchgate.netmdpi.comdiazepine-4,8-dione scaffold can itself act as a nucleophile for further functionalization, although its reactivity can be limited. Attempts to react these dione (B5365651) derivatives with electrophiles like 2-fluorophenyl isocyanate to form the corresponding ureido derivatives have been reported to be unsuccessful, highlighting the specific reactivity patterns of the heterocyclic system. researchgate.netnih.gov In a related context, the synthesis of other fused diazepines has been achieved through the nucleophilic attack of amines. For example, the synthesis of imidazobenzodiazepines can be realized from N-alkylated amino-imidazoles. unimi.it
Table 1: Examples of Nucleophilic Reagents in Imidazo[4,5-e] researchgate.netmdpi.comdiazepine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Starting Material | Nucleophilic Reagent | Base/Solvent | Product | Ref |
|---|---|---|---|---|
| 1H-imidazole-4,5-dicarboxylic acid diesters | Guanidine hydrochloride | NaOMe / MeOH | Imidazo[4,5-e] researchgate.netmdpi.comdiazepine-4,8-dione derivatives | researchgate.net, nih.gov |
| Imidazotriazinethiones | Ethyl phenylpropiolate | MeONa / Methanol | Imidazo[4,5-e] researchgate.netmdpi.comthiazino[3,2-b] researchgate.netresearchgate.netnih.govtriazines | researchgate.net |
| N-substituted inosines | Aqueous NaOH | Water | 5-amino-4-(N-substituted carbamoyl)imidazole ribosides | nih.gov, researchgate.net |
Catalytic Approaches in Imidazo[4,5-e]researchgate.netmdpi.comdiazepine Synthesis (e.g., Silver(I)-catalyzed transformations)
Modern synthetic chemistry increasingly relies on catalytic methods to construct complex heterocyclic scaffolds with high efficiency and selectivity. The synthesis of imidazo[4,5-e] researchgate.netmdpi.comdiazepines and related fused diazepines is no exception, with various metal catalysts being employed.
Silver(I)-Catalyzed Transformations Silver(I) salts, particularly silver(I) triflate (AgOTf), have emerged as effective catalysts for the synthesis of fused diazepine systems. beilstein-journals.orgnih.gov A notable example is the post-Ugi assembly of pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepine scaffolds. beilstein-journals.orgnih.gov This sequence involves an initial Ugi four-component reaction to create a pyrazole-tethered propargylamide intermediate. This intermediate then undergoes a silver(I)-catalyzed intramolecular heteroannulation. beilstein-journals.orgnih.gov The silver(I) catalyst activates the alkyne bond, facilitating a nucleophilic attack from the pyrazole (B372694) nitrogen in a 7-endo-dig cyclization fashion to form the seven-membered diazepine ring. beilstein-journals.orgnih.gov This method is valued for its mild reaction conditions and tolerance of diverse substitution patterns, offering high yields of the final product. beilstein-journals.orgnih.gov While this specific example leads to a pyrazolo-fused 1,4-diazepine, the underlying principle of silver-catalyzed alkyne activation is highly relevant for the construction of related cores like imidazo[4,5-e] researchgate.netmdpi.comdiazepine. The imidazo[4,5-d] researchgate.netmdpi.comdiazepine core is found in naturally occurring nucleoside inhibitors like pentostatin (B1679546) and coformycin, underscoring the importance of such catalytic methods. beilstein-journals.orgnih.gov
Other Catalytic Systems Beyond silver, other transition metals have been successfully utilized:
Gold(I) Catalysis: Gold(I) catalysts have been employed in a similar post-Ugi strategy for the synthesis of imidazo (B10784944) researchgate.netresearchgate.netdiazepin-7-ones. acs.orgbeilstein-journals.org This process also involves an intramolecular heteroannulation of Ugi-derived propargylamides, demonstrating the utility of carbophilic Lewis acids in forming the diazepine ring. acs.org
Palladium Catalysis: Palladium catalysts are instrumental in synthesizing various benzodiazepine (B76468) derivatives, including those fused with imidazole rings. unimi.it Intramolecular Buchwald–Hartwig amination reactions, which form a C-N bond via palladium catalysis, are a powerful tool for the cyclization step to create the diazepine ring from appropriately substituted precursors. unimi.it
Table 2: Catalytic Approaches for Fused Diazepine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Catalytic System | Reaction Type | Substrate Type | Product Scaffold | Ref |
|---|---|---|---|---|
| Silver(I) triflate | Post-Ugi Intramolecular Heteroannulation | Pyrazole-tethered propargylamides | Pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepine | beilstein-journals.org, nih.gov |
| Gold(I) | Post-Ugi Intramolecular Heteroannulation | Ugi-derived propargylamides | Imidazo researchgate.netresearchgate.netdiazepin-7-one | acs.org, beilstein-journals.org |
| Palladium(0) | Intramolecular Buchwald–Hartwig Amination | N-alkylated amino-imidazoles with aryl halides | Imidazobenzodiazepine | unimi.it |
Regioselectivity and Stereoselectivity in Synthetic Pathways
Achieving control over regioselectivity (the site of bond formation) and stereoselectivity (the spatial orientation of atoms) is a paramount challenge in the synthesis of complex molecules like imidazo[4,5-e] researchgate.netmdpi.comdiazepines.
Regioselectivity The regiochemical outcome of cyclization reactions to form the diazepine ring is highly dependent on the precursors and reaction conditions. In the synthesis of imidazo[4,5-e] researchgate.netmdpi.comdiazepine-4,8-diones from imidazole diesters and guanidine, the reaction can yield a mixture of two regioisomeric guanidino carbamoyl-imidazole derivatives if not driven to completion, demonstrating a potential lack of regioselectivity in the intermediate steps. researchgate.net
In contrast, highly regioselective syntheses have been developed for related heterocyclic systems. For example, the reaction of imidazotriazinethiones with ethyl phenylpropiolate proceeds via a Michael-type addition followed by intramolecular cyclization to afford a single regioisomer of the resulting imidazo[4,5-e] researchgate.netmdpi.comthiazino system. researchgate.net Similarly, palladium-catalyzed intramolecular amination reactions for the synthesis of 1,4-benzodiazepin-5-ones have been shown to proceed through a completely regioselective 7-exo-dig cyclization pathway under carefully controlled conditions. unimi.it
Stereoselectivity When the imidazo[4,5-e] researchgate.netmdpi.comdiazepine core contains stereogenic centers, controlling the stereochemistry becomes crucial. Synthetic strategies have been developed to address this challenge, often employing chiral auxiliaries or catalysts. An efficient, polymer-supported stereoselective synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrazin-2(1H)-yl)alkyl)amides, a related fused heterocyclic system, has been reported. acs.org This method utilizes a tandem N-acyliminium ion cyclization-nucleophilic addition reaction that proceeds with complete stereocontrol over the newly formed stereogenic center, yielding products with high purity. acs.org Such methodologies, which control the three-dimensional architecture of the molecule, are vital for developing compounds with specific biological functions.
Table 3: Examples of Selectivity in Fused Diazepine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Selectivity Type | Method | Key Feature | Outcome | Ref |
|---|---|---|---|---|
| Regioselectivity | Michael addition / Intramolecular cyclization | Reaction of imidazotriazinethiones with ethyl phenylpropiolate | Regioselective formation of a single product isomer | researchgate.net |
| Regioselectivity | Pd-catalyzed intramolecular amination | 7-exo-dig cyclization pathway | Complete regioselectivity for 1,4-benzodiazepin-5-ones | unimi.it |
| Stereoselectivity | Tandem N-acyliminium ion cyclization–nucleophilic addition | Solid-phase synthesis with chiral precursor | Complete stereocontrol of a new stereogenic center | acs.org |
| Lack of Selectivity | Guanidine-based cyclization | Incomplete reaction | Formation of two regioisomeric intermediates | researchgate.net |
Chemical Reactivity and Transformations of Imidazo 4,5 E 1 2 Diazepine
Functionalization of the Imidazo[4,5-e]bohrium.comresearchgate.netdiazepine Nucleus
The strategic modification of the imidazo[4,5-e] bohrium.comresearchgate.netdiazepine (B8756704) core is essential for developing new therapeutic agents. Functionalization can be achieved through a variety of chemical reactions, targeting different sites within the fused ring system.
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a key strategy for introducing diverse functionalities onto the imidazo[4,5-e] bohrium.comresearchgate.netdiazepine framework. For instance, in the synthesis of imidazo[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-dione derivatives, a time-controlled reaction of 1H-imidazole-4,5-dicarboxylic acid derivatives with guanidine (B92328) hydrochloride and sodium methoxide (B1231860) leads to the cyclized diazepine ring system. researchgate.net This process involves the nucleophilic attack of guanidine onto the carboxylate groups of the imidazole (B134444) precursor.
Further exemplifying nucleophilic substitution, the synthesis of 1,4-benzodiazepine (B1214927) derivatives, which share a related diazepine core, has been achieved through the ring-opening of azetidine-fused precursors with various nucleophiles like sodium azide (B81097) (NaN3), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). nih.gov This highlights the utility of nucleophiles in modifying diazepine-containing systems.
Electrophilic Aromatic Substitution (if applicable to specific derivatives)
While the core imidazo[4,5-e] bohrium.comresearchgate.netdiazepine system itself is electron-deficient, certain derivatives, particularly those with fused benzene (B151609) rings (benzodiazepines), can undergo electrophilic aromatic substitution. For example, in the synthesis of 9-nitro-substituted 1,5-benzodiazepinones, direct nitration of the aromatic ring is a key step. arkat-usa.org The directing effects of existing substituents on the benzene ring, such as an acylamino group, can influence the position of nitration. arkat-usa.org Similarly, halogenation reactions on the aromatic portion of related benzodiazepine (B76468) structures have also been reported. dnu.dp.ua
Derivatization at Specific Positions (e.g., N-1, N-6, C-2)
The ability to selectively introduce substituents at specific positions of the imidazo[4,5-e] bohrium.comresearchgate.netdiazepine nucleus is crucial for structure-activity relationship studies.
N-1 Position: The N-1 position of the imidazole ring is a common site for derivatization. For example, the synthesis of a 1-benzyl analogue of 4,6,8-triaminoimidazo[4,5-e] bohrium.comresearchgate.netdiazepine was achieved starting from 1-benzyl-4,5-dicyanoimidazole. tandfonline.com Ribosylation at the N-1 position has also been accomplished to create nucleoside analogues. tandfonline.com
N-6 Position: The diazepine ring also offers sites for modification. In the synthesis of 6-N-ethylamino-7,8-dihydro-2-phenyl-1H-imidazo-[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-dione, the ethylamino group is introduced at the N-6 position through condensation with ethylguanidine sulfate. nih.gov
C-2 Position: The C-2 position of the imidazole moiety is another key site for introducing diversity. Substitution at this position with groups like bromo or phenyl has been explored, although it can lead to instability of the glycosidic bond in nucleoside analogues. nih.gov The synthesis of 2-phenyl and 2-p-methoxyphenyl derivatives has been reported, demonstrating the feasibility of introducing aryl groups at this position. nih.gov
| Position | Reagent/Reaction Condition | Resulting Derivative | Reference |
| N-1 | 1-benzyl-4,5-dicyanoimidazole | 1-benzyl-4,6,8-triaminoimidazo[4,5-e] bohrium.comresearchgate.netdiazepine | tandfonline.com |
| N-1 | Vorbrüggen ribosylation | N-1 ribosylated nucleoside analogue | tandfonline.com |
| N-6 | Ethylguanidine sulfate | 6-N-ethylamino derivative | nih.gov |
| C-2 | Phenyl or substituted phenyl precursors | 2-Aryl substituted imidazo[4,5-e] bohrium.comresearchgate.netdiazepines | nih.gov |
| C-2 | Bromo precursors | 2-Bromo substituted imidazo[4,5-e] bohrium.comresearchgate.netdiazepines | nih.gov |
Ring Transformations and Rearrangement Pathways
The imidazo[4,5-e] bohrium.comresearchgate.netdiazepine scaffold and related fused systems can undergo various ring transformations and rearrangements, leading to the formation of novel heterocyclic structures.
Skeletal Rearrangements of Fused Systems
Skeletal rearrangements are a notable feature in the chemistry of fused heterocyclic systems related to imidazo[4,5-e] bohrium.comresearchgate.netdiazepine. For instance, a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] bohrium.comnih.govnih.govtriazines has been shown to produce imidazo[4,5-e] bohrium.comresearchgate.netthiazino[2,3-c] bohrium.comnih.govnih.govtriazines. beilstein-journals.org This transformation involves an expansion of the thiazolidine (B150603) ring into a thiazine (B8601807) core. beilstein-journals.org Another example is the rearrangement of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones into imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones. researchgate.net
Hydrolytic Ring-Opening and Cyclocondensation Mechanisms
Hydrolytic ring-opening is a key reaction pathway for certain imidazo[4,5-e] bohrium.comresearchgate.netdiazepine precursors and related compounds. For example, the alkaline hydrolysis of ester derivatives of imidazo[4,5-e]thiazolo[2,3-c] bohrium.comnih.govnih.govtriazine can lead to a ring-opened form. beilstein-journals.org This intermediate can then participate in subsequent cyclocondensation reactions to form new heterocyclic systems.
The synthesis of the imidazo[4,5-e] bohrium.comresearchgate.netdiazepine ring itself often involves a cyclocondensation mechanism. A prime example is the condensation of 4,5-dicyanoimidazole (B129182) with guanidine in a single step to form 4,6,8-triaminoimidazo[4,5-e] bohrium.comresearchgate.netdiazepine. tandfonline.com Similarly, the synthesis of imidazo[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-diones is achieved through the cyclization of 1H-imidazole-4,5-dicarboxamide derivatives with guanidine hydrochloride. researchgate.net
| Starting Material | Reaction Condition | Product | Transformation Type | Reference |
| Imidazo[4,5-e]thiazolo[2,3-c] bohrium.comnih.govnih.govtriazine esters | Excess KOH in methanol (B129727) | Imidazo[4,5-e] bohrium.comresearchgate.netthiazino[2,3-c] bohrium.comnih.govnih.govtriazines | Skeletal Rearrangement/Ring Expansion | beilstein-journals.org |
| 4,5-Dicyanoimidazole | Guanidine | 4,6,8-Triaminoimidazo[4,5-e] bohrium.comresearchgate.netdiazepine | Cyclocondensation | tandfonline.com |
| 1H-Imidazole-4,5-dicarboxamide derivatives | Guanidine hydrochloride, NaOMe | Imidazo[4,5-e] bohrium.comresearchgate.netdiazepine-4,8-diones | Cyclocondensation | researchgate.net |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones | Reaction with carbonyl compounds | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones | Rearrangement | researchgate.net |
Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond, is a critical aspect of the chemistry of N-heterocyclic compounds, including the imidazo[4,5-e] nih.govnih.govdiazepine scaffold. The distribution of tautomers in equilibrium can be influenced by factors such as substitution patterns, solvent, and temperature, and in turn, significantly governs the chemical reactivity of the molecule. For the imidazo[4,5-e] nih.govnih.govdiazepine system, prototropic tautomerism, particularly amine-imine and keto-enol (or amide-imidol) forms, plays a pivotal role in its synthetic transformations.
Research has demonstrated the existence of distinct tautomeric equilibria in substituted imidazo[4,5-e] nih.govnih.govdiazepine derivatives. These equilibria directly impact the availability of certain functional groups for reaction, thereby dictating the outcome of synthetic procedures.
Amine-Imine Tautomerism in Imidazo[4,5-e] nih.govnih.govdiazepine-4,8-diones:
In the case of 6-amino-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione derivatives, a dynamic equilibrium between the amine and imine tautomeric forms has been identified as a key determinant of their reactivity. nih.govmdpi.com Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating the predominant tautomeric form in solution.
Studies on compounds such as 6-amino-1-(2-morpholinoethyl)-1,7-dihydro-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione (9) have shown the presence of two sets of signals in the NMR spectrum, indicating a dynamic equilibrium between two species. mdpi.com The major species exhibits a ¹³C NMR chemical shift for the C8 carbon at approximately 150 ppm, which is characteristic of an imine (C=N) carbon, rather than an amino-substituted carbon. nih.govmdpi.com This suggests that the imine tautomer is the predominant form in solution. nih.govmdpi.com
| Compound Number | Substituent at N-1 | C8 Chemical Shift (ppm) | Predominant Tautomer |
|---|---|---|---|
| 9 | 2-Morpholinoethyl | 149.99 | Imine |
| 10 | 2-(Piperidin-1-yl)ethyl | 149.70 | Imine |
| 11 | 2-(Pyrrolidin-1-yl)ethyl | 150.12 | Imine |
The prevalence of the imine tautomer has significant consequences for the chemical reactivity of these molecules. For instance, attempts to synthesize ureido derivatives by reacting 6-amino-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-diones (compounds 9-11) with 2-fluorophenyl isocyanate were unsuccessful. nih.govmdpi.com The reason for this lack of reactivity is attributed to the fact that the nucleophilic amino group of the amine tautomer, which is required to attack the isocyanate, is present in a very low concentration at equilibrium. The predominant imine tautomer is inactive in this reaction, thus preventing the formation of the desired ureido-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione. nih.govmdpi.com This demonstrates a clear case where the tautomeric equilibrium dictates the synthetic feasibility of a reaction.
Tautomerism in Poly-amino Substituted Imidazo[4,5-e] nih.govnih.govdiazepines:
The tautomeric landscape is also a subject of investigation in other derivatives of the core scaffold. In the case of 4,6,8-triaminoimidazo[4,5-e] nih.govnih.govdiazepine, a ring-expanded analogue of purine (B94841), the establishment of the correct tautomeric form was crucial for its structural characterization. tandfonline.com Through the use of ¹⁵N-labeling and subsequent analysis of ¹⁵N-¹H coupling patterns in both ¹H and ¹⁵N NMR spectra, the triamino tautomeric form was unequivocally established. tandfonline.com This finding is significant as it confirms the structure and highlights the utility of advanced spectroscopic techniques in determining the predominant tautomer in complex heterocyclic systems.
| Compound Name |
|---|
| Imidazo[4,5-e] nih.govnih.govdiazepine |
| 6-amino-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione |
| 6-amino-1-(2-morpholinoethyl)-1,7-dihydro-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione |
| 2-fluorophenyl isocyanate |
| ureido-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione |
| 4,6,8-triaminoimidazo[4,5-e] nih.govnih.govdiazepine |
| 6-amino-1-(2-(piperidin-1-yl)ethyl)-1,7-dihydro-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione |
| 6-amino-1-(2-(pyrrolidin-1-yl)ethyl)-1,7-dihydro-imidazo[4,5-e] nih.govnih.govdiazepine-4,8-dione |
Derivatization Strategies and Analog Design of Imidazo 4,5 E 1 2 Diazepine Systems
Design and Synthesis of Imidazo[4,5-e]Current time information in Bangalore, IN.mdpi.comdiazepine Derivatives
The core structure of imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine (B8756704) has been subjected to extensive modification to explore its structure-activity relationships (SAR). Key strategies include the introduction of various substituents at different positions of the heterocyclic ring.
The synthesis of imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine derivatives often involves the introduction of alkylamino and aralkyl groups. For instance, a series of 1H-imidazole-4,5-dicarboxylic acid dimethyl ester derivatives with alkylamino chains at the N-1 position of the imidazole (B134444) ring have been synthesized. nih.gov These were achieved by reacting 4,5-dimethyl 1H-imidazole-dicarboxylate with different 2-chloroalkylamine hydrochlorides in the presence of potassium carbonate. nih.gov The subsequent cyclization of these intermediates with guanidine (B92328) hydrochloride and sodium methoxide (B1231860) yields the desired imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine-4,8-dione derivatives. nih.gov
Furthermore, research has shown that attaching a long alkyl chain at the six-position of the heterocyclic ring appears to be crucial for the anticancer activity of these compounds. nih.gov SAR studies have focused on attaching substituents at the N-1 and N(6)-positions, suggesting a correlation between the substituents at these positions for biological activity. nih.gov For example, a C-18 alkyl chain at N(6) with no substituent at N-1, or a C-10 alkyl chain at N(6) combined with a benzyl (B1604629) group at N-1, have shown promising results. nih.gov
| Compound ID | N-1 Substituent | N(6) Substituent | Biological Activity |
| 1f | H | C18H37 | Dual anti-HCV and anti-HIV activity nih.gov |
| 2e | H | C18H37 (on 2'-deoxyribose analog) | Dual anti-HCV and anti-HIV activity nih.gov |
| ZP-33 | p-methoxybenzyl | octyl | Anti-HCV activity nih.gov |
| ZP-58 | H | dodecylamino | (Intermediate) nih.gov |
| ZP-64 | H | ethylamino (with 2-phenyl) | (Intermediate) nih.gov |
| ZP-75 | H | ethylamino (with 2-p-methoxyphenyl) | (Intermediate) nih.gov |
| ZP-109 | H | methylamino (with 2-p-methoxyphenyl) | (Intermediate) nih.gov |
The incorporation of cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) into the imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine scaffold has also been explored. The synthesis of these derivatives follows a similar pathway, starting with the reaction of 4,5-dimethyl 1H-imidazole-dicarboxylate with the corresponding chloroalkyl-pyrrolidine or -piperidine hydrochloride. mdpi.comnih.gov The resulting imidazole diester is then cyclized to form the imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine-4,8-dione ring system. mdpi.comnih.gov
An imidazole derivative with a pyrrolidine moiety linked via an ethylenic spacer has demonstrated selective cytostatic effects. mdpi.comresearchgate.net Similarly, an imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine-4,8-dione derivative linked with a pyrrolidine ligand showed modest cytostatic effects on colon cancer cells. mdpi.com
| Starting Material | Reagent | Product |
| 4,5-dimethyl 1H-imidazole-dicarboxylate | 4-(2-chloroethyl)pyrrolidine hydrochloride | 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-imidazole-4,5-dicarboxylic acid dimethyl ester mdpi.comnih.gov |
| 4,5-dimethyl 1H-imidazole-dicarboxylate | 4-(2-chloroethyl)piperidine hydrochloride | 1-(2-(Piperidin-1-yl)ethyl)-1H-imidazole-4,5-dicarboxylic acid dimethyl ester mdpi.comnih.gov |
Development of Ring-Expanded Nucleoside and Nucleotide Analogues
A significant area of research has been the development of ring-expanded nucleoside (REN) and nucleotide analogues of imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine. These analogues, often referred to as "fat" nucleosides, have shown potential as antiviral and anticancer agents. mdpi.comnih.gov
The synthesis of these nucleoside analogues can be approached in two primary ways. One method involves the glycosylation of a pre-synthesized imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine heterocycle. tandfonline.com Another strategy is to build the diazepine ring onto a pre-existing imidazole nucleoside. nih.gov
The Vorbrüggen ribosylation is a common method used for glycosylation. tandfonline.com For instance, the ribosylation of 4,6,8-triaminoimidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine has been reported. tandfonline.com An unambiguous synthesis to confirm the position of ribosylation involved the condensation of 1-(2′,3′,5-tri-O-benzoyl-β-D-ribofuranosyl)-4,5-dicyanoimidazole with guanidine. tandfonline.com However, challenges such as the instability of the glycosidic bond, especially with 2'-deoxyribonucleosides, have been encountered, sometimes leading to deglycosylation during ring closure. nih.govpatsnap.com
Structural diversity in these RENs is achieved by modifying the sugar moiety and the nature of the glycosidic bond. acs.orgnih.gov Variations include the use of different sugars like ribose, 2'-deoxyribose, and acyclic sugars. acs.orgnih.gov Both α and β anomeric configurations of the glycosidic linkage have been synthesized and studied. acs.orgnih.gov
The stability of the glycosidic bond has been found to be influenced by substituents on the heterocyclic base. For example, the presence of a bromo or phenyl group at the 2-position can lead to an unstable glycosidic bond, particularly in 2'-deoxyribonucleosides. nih.gov Replacing a bromo group with a phenyl group was found to enhance the stability of the glycosidic bond. nih.gov
| Compound Type | Sugar Moiety | Anomeric Configuration | Key Findings |
| Ring-Expanded Nucleosides | Ribo, 2'-deoxyribo, acyclic sugars | α and β | Inhibited viral helicase activity acs.orgnih.gov |
| 2'-Deoxyribonucleosides | 2-deoxyribose | Not specified | Unstable glycosidic bond with 2-bromo substitution nih.govpatsnap.com |
| Ribonucleosides | Ribose | Not specified | More stable glycosidic bond compared to 2'-deoxyribonucleosides nih.gov |
Fusion with Other Heterocyclic Systems
The imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine scaffold has been fused with other heterocyclic rings to create novel, complex systems with potential biological activities. This strategy aims to explore new chemical space and modulate the pharmacological properties of the parent molecule.
For instance, the synthesis of imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comthiazino[2,3-c] Current time information in Bangalore, IN.tandfonline.comacs.orgtriazines has been achieved through a cascade sequence of hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] Current time information in Bangalore, IN.tandfonline.comacs.orgtriazines. beilstein-journals.org This demonstrates the versatility of the imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine system as a building block for more complex heterocyclic structures.
The fusion of the imidazo[4,5-e] Current time information in Bangalore, IN.mdpi.comdiazepine ring with other systems like pyran, pyrimidine (B1678525), and benzimidazole (B57391) has also been reported, leading to poly-fused heterocyclic systems with potential cytotoxic activity. mdpi.com
Imidazo[4,5-e]Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione Derivatives
A key focus in the exploration of the imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine system has been the synthesis of its dione (B5365651) derivatives, which are structurally related to xanthine (B1682287). rsc.org The synthesis of novel imidazole[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione derivatives has been efficiently achieved through a multi-step process. nih.govresearchgate.net The general synthetic pathway commences with 1H-imidazole-4,5-dicarboxylic acid derivatives. nih.gov
The initial step often involves the N-alkylation of a 4,5-dimethyl 1H-imidazole-dicarboxylate with various 2-chloroalkylamine hydrochlorides in the presence of potassium carbonate (K₂CO₃). nih.gov The resulting diester derivatives then undergo ammonolysis in a polar protic solvent like methanol (B129727) (MeOH) to yield the corresponding 1H-imidazole-4,5-diamides. researchgate.net The crucial cyclization step to form the fused diazepine ring is accomplished through a time-controlled reaction of these diamide (B1670390) precursors with guanidine hydrochloride and a base such as sodium methoxide (NaOMe) in methanol. researchgate.net This reaction yields the target cyclized imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione derivatives. nih.govresearchgate.net
It has been noted that the 6-amino-diazepine-4,8-dione products exist predominantly in their imino tautomeric form in solution, a characteristic confirmed by NMR spectroscopy. nih.gov This tautomerism can affect subsequent reactions; for instance, attempts to react these compounds with 2-fluorophenyl isocyanate to create ureido derivatives were unsuccessful due to the inactivity of the imino form in this specific reaction. nih.govresearchgate.net
Some of these compounds have shown modest to selective cytostatic effects against certain cancer cell lines. nih.govnih.gov For example, an imidazole[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione derivative featuring a pyrrolidine ligand demonstrated a modest cytostatic effect on colon cancer cells. nih.gov
Table 1: Synthesis of Imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione Derivatives
| Precursor | Reagents and Conditions | Product | Reference |
| 1H-imidazole-4,5-diamides | Guanidine hydrochloride, NaOMe, MeOH, r.t. | Imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-4,8-dione derivatives | nih.govresearchgate.net |
Imidazo[4,5-e]Current time information in Bangalore, IN.beilstein-journals.orgdiazepine Analogs and Their Synthesis
The imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine framework has been utilized to create a variety of analogs, particularly ring-expanded nucleosides. tandfonline.com These analogs are of interest due to their potential to interact with biological targets differently than their natural purine (B94841) counterparts. Syntheses for several analogs, including 4, 5, 6, 8-tetrahydro-1H, 7H-imidazo[4, 5-d] Current time information in Bangalore, IN.beilstein-journals.org-diazepine-5, 8-dione and its 3-benzyl and ribosyl derivatives, have been reported. tandfonline.com
The development of these ring-expanded systems is significant, as some have demonstrated potent biological activities. For instance, ring-expanded nucleosides incorporating the fused imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine ring system have shown promise as antiviral agents, exhibiting activity against viruses such as the measles virus, Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). nih.gov Some analogs have been found to act as dual inhibitors of HCV and HIV. scilit.com These findings underscore the value of the imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine core as a scaffold for designing novel therapeutic agents. nih.govscilit.com
Table 2: Selected Imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine Analogs
| Compound Name | Structural Feature | Reference |
| 4, 5, 6, 8-tetrahydro-1H, 7H-imidazo[4, 5-d] Current time information in Bangalore, IN.beilstein-journals.org-diazepine-5, 8-dione | Ring-expanded xanthine analog | tandfonline.com |
| 3-Benzyl-4,5,6,8-tetrahydro-1H,7H-imidazo[4,5-d] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-5,8-dione | N3-benzyl substituted analog | tandfonline.com |
| 3-Ribosyl-4,5,6,8-tetrahydro-1H,7H-imidazo[4,5-d] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-5,8-dione | N3-ribosylated nucleoside analog | tandfonline.com |
| 1-Ribosyl-4,5,6,8-tetrahydro-1H,7H-imidazo[4,5-d] Current time information in Bangalore, IN.beilstein-journals.orgdiazepine-5,8-dione | N1-ribosylated nucleoside analog | tandfonline.com |
Pyrido-Imidazodiazepinones and Related Fused Systems
A significant area of analog design involves the fusion of a pyridine (B92270) ring to the imidazodiazepine core, resulting in pyrido-imidazodiazepinones. A series of these novel tricyclic compounds have been synthesized to explore their structure-activity relationships, particularly as potential anti-melanoma agents and enzyme inhibitors. researchgate.netnih.govibmmpeptide.comnih.gov
The synthesis of pyrido-imidazodiazepinones generally starts from a 2-amino-imidazo[1,2-a]pyridine nucleus. nih.gov The key steps in the synthetic sequence are:
C-3 Acylation: Selective acylation at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring using various N-Boc protected amino acids. nih.gov
Deprotection: Removal of the Boc protecting group, typically with trifluoroacetic acid, to yield a crucial diamine intermediate. nih.gov
Cyclization and Oxidation: The resulting diamine is then reacted with a range of aldehydes. nih.gov This can be a three-step process involving neutralization of the diamine salt, condensation with the aldehyde to form a gem-diamine intermediate, and subsequent oxidation with an agent like dichloro-dicyano-1,4-benzoquinone (DDQ) to yield the final pyrido-imidazodiazepinone. nih.gov
This synthetic strategy allows for the introduction of diverse substituents at multiple positions of the diazepine ring, enabling fine-tuning of the molecule's properties. researchgate.netresearchgate.net
Table 3: General Synthesis of Pyrido-Imidazodiazepinones
| Step | Description | Reagents | Reference |
| 1 | C-3 Acylation of 2-amino-imidazo[1,2-a]pyridine | N-Boc-amino acids | nih.gov |
| 2 | Boc Deprotection | Trifluoroacetic acid/Dichloromethane | nih.gov |
| 3 | Cyclization/Oxidation | Aldehydes, DDQ | nih.govresearchgate.net |
Imidazo[4,5-e]Current time information in Bangalore, IN.beilstein-journals.orgthiazino[2,3-c]Current time information in Bangalore, IN.nih.govresearchgate.nettriazines
Further extending the structural diversity, researchers have developed methods to synthesize complex tetracyclic systems by fusing a thiazine (B8601807) and a triazine ring to the imidazole core. Specifically, a series of imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgthiazino[2,3-c] Current time information in Bangalore, IN.nih.govresearchgate.nettriazines have been synthesized. beilstein-journals.orgbeilstein-journals.org
The synthesis is achieved through a novel cascade reaction involving the hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine precursors. beilstein-journals.orgbeilstein-journals.org The key transformation is a base-induced rearrangement. When esters of (imidazo[4,5-e]thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govresearchgate.nettriazin-7(8H)-ylidene)acetic acid are treated with an excess of a base like potassium hydroxide (B78521) (KOH) in methanol, it triggers both the hydrolysis of the ester group and an expansion of the thiazolidine (B150603) ring into a thiazine ring. beilstein-journals.orgnih.gov
This method is also applicable to imidazo[4,5-e]thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine isomers, where the reaction leads to a change in the thiazolotriazine junction in addition to the ring expansion. beilstein-journals.org Subsequent acidification of the resulting potassium carboxylate salts yields the final imidazo[4,5-e] Current time information in Bangalore, IN.beilstein-journals.orgthiazino[2,3-c] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine-7-carboxylic acids. nih.gov This innovative synthetic route provides access to a unique and complex heterocyclic scaffold. beilstein-journals.orgresearchgate.net
Structural Elucidation and Conformational Analysis of Imidazo 4,5 E 1 2 Diazepine Compounds
Application of Spectroscopic Techniques for Structural Characterization
A suite of spectroscopic methods provides a comprehensive picture of the molecular framework of imidazo[4,5-e] nih.govdiazepine (B8756704) derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of imidazo[4,5-e] nih.govdiazepine compounds in solution. nih.gov ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of individual protons and carbon atoms, respectively, within the molecule. nih.gov
For instance, in the ¹H NMR spectrum of an 8-imino-4,6-diamino-N⁶-octadecyl-1,8-dihydroimidazo[4,5-e] nih.govdiazepine derivative, distinct signals can be observed for the imidazole (B134444) proton, aromatic protons, and protons associated with the alkyl chain. nih.gov Specifically, the imidazole proton (C2-H) typically appears as a singlet, while the protons of the octadecyl chain present as a complex multiplet and a terminal triplet. nih.gov The presence of D₂O-exchangeable protons corresponding to NH and NH₂ groups is also a key diagnostic feature. nih.gov Variable temperature NMR experiments can be employed to study the dynamics of proton exchange and intramolecular hydrogen bonding, which can cause signal coalescence at higher temperatures. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. In derivatives of imidazo[4,5-e] nih.govdiazepine-4,8-dione, the chemical shifts of the carbonyl carbons and the imidazole ring carbons are particularly informative for confirming the cyclic structure. nih.govresearchgate.net For example, the C8 chemical shift can help in determining the predominant tautomeric form in solution, with values around 149-150 ppm suggesting an imino tautomer. researchgate.net
Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning specific proton and carbon signals and establishing connectivity within the molecule. nih.govsci-hub.se HMBC experiments, for instance, can show correlations between protons and carbons separated by two or three bonds, which helps in piecing together the molecular skeleton. sci-hub.se These techniques have been crucial in confirming the structure of various imidazo[4,5-e] nih.govdiazepine nucleosides and distinguishing between possible isomers. sci-hub.se
Table 1: Representative ¹H NMR Data for an Imidazo[4,5-e] nih.govdiazepine Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.0 | s | 1H | Imidazole-CH |
| 7.41 | br | 1H | NH |
| 7.10 | br | 2H | NH₂ |
| 6.30 | br | 1H | NH |
| 1.37 | m | 2H | CH₂-NH |
| 1.19 | s | 32H | (CH₂)₁₆ |
| 0.81 | t | 3H | CH₃ |
Data derived from a study on 8-Imino-4,6-diamino-N⁶-octadecyl-1,8-dihydroimidazo[4,5-e] nih.govdiazepine. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. longdom.org For imidazo[4,5-e] nih.govdiazepine derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of key structural features.
Commonly observed bands include N-H stretching vibrations, which typically appear in the region of 3200-3600 cm⁻¹. ijpbs.comcore.ac.uk C=O stretching vibrations in dione (B5365651) derivatives are strong and easily identifiable between 1650-1800 cm⁻¹. core.ac.ukmdpi.com The C=N stretching of an imino group can be seen around 1528-1596 cm⁻¹. ijpbs.com Aromatic C-H and C=C stretching vibrations are also present, further confirming the heterocyclic ring system. ijpbs.com For example, in a series of imidazo[4,5-e] nih.govdiazepine-4,8-diones, the presence of carbonyl and amine functionalities was readily confirmed by their characteristic IR absorption peaks. mdpi.com
Table 2: Key IR Absorption Frequencies for Imidazo[4,5-e] nih.govdiazepine Derivatives
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3200 - 3600 | N-H (amine/amide) |
| 2994 - 3150 | C-H (aromatic) |
| 1650 - 1800 | C=O (dione) |
| 1528 - 1596 | C=N (imine) |
Data compiled from various spectroscopic studies of imidazo[4,5-e] nih.govdiazepine compounds. ijpbs.comcore.ac.ukmdpi.com
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of imidazo[4,5-e] nih.govdiazepine compounds. Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used. nih.govnih.gov
HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the molecular formula. nih.govmdpi.com This is particularly important for confirming the successful synthesis of a target compound and distinguishing it from potential byproducts. For instance, the molecular ion mass of various imidazo[4,5-e] nih.govdiazepine derivatives has been successfully determined by HRMS, providing crucial evidence for their structural characterization. sci-hub.senih.govnih.gov
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallographic studies have been instrumental in confirming the structure of precursors and analogues of the imidazo[4,5-e] nih.govdiazepine ring system. For example, the crystal structure of 1H-imidazole-4,5-dicarboxamide derivatives, which are precursors to the diazepine ring, has been determined, revealing key geometric parameters of the imidazole core. Although a crystal structure for the parent imidazo[4,5-e] nih.govdiazepine is not widely reported, studies on related fused systems like imidazo[4,5-e] nih.govresearchgate.netdiazepines have utilized X-ray analysis to elucidate their solid-state conformations. tandfonline.com
Conformational Studies Employing Spectroscopic Methods (e.g., CD Spectroscopy)
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules in solution. creative-proteomics.com Since many biologically relevant imidazo[4,5-e] nih.govdiazepine derivatives are nucleoside analogues and thus chiral, CD spectroscopy can provide valuable insights into their solution-state conformation. tandfonline.com
Advanced Spectroscopic Methods for Complex Structure Determination
For particularly complex structures or to resolve ambiguities, a combination of advanced spectroscopic methods is often necessary. The synthesis of a 4,6,8-triaminoimidazo[4,5-e] nih.govdiazepine presented a challenge in distinguishing between the 5,7-fused ring system and a possible 5,5-fused isomer. tandfonline.com To resolve this, the compound was synthesized with ¹⁵N labeling. The analysis of ¹⁵N-¹H coupling patterns in both ¹H and ¹⁵N NMR spectra provided the definitive evidence to confirm the correct 5,7-fused imidazo[4,5-e] nih.govdiazepine structure. tandfonline.com This example highlights how isotopic labeling coupled with multi-nuclear NMR can be a powerful strategy for unequivocal structure determination of complex heterocyclic systems.
Theoretical and Computational Chemistry Studies on Imidazo 4,5 E 1 2 Diazepine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of the imidazo[4,5-e] beilstein-journals.orgdiazepine (B8756704) system. nih.govwiley.comsapub.org By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule, which in turn dictates its stability and reactivity.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wiley.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and polarizability. nih.gov For instance, in studies of similar heterocyclic compounds, DFT calculations using the B3LYP functional with basis sets like 6-311G(d,p) have been employed to compute these energy values and predict reactivity. nih.govsapub.org
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. nih.govsapub.org The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are crucial for predicting how the molecule will interact with other molecules, including biological targets like enzymes. For imidazo[4,5-e] beilstein-journals.orgdiazepine derivatives, MEP analysis helps to pinpoint the nitrogen and oxygen atoms as potential sites for electrophilic attack and hydrogen bonding.
Furthermore, quantum chemical calculations can determine a range of reactivity descriptors, as shown in the table below, which are derived from the energies of the frontier orbitals.
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness | S | 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the molecule's electrophilic nature. |
This table is generated based on established principles of conceptual DFT. sapub.org
These calculated parameters provide a quantitative basis for comparing the reactivity of different imidazo[4,5-e] beilstein-journals.orgdiazepine analogues, guiding the synthesis of compounds with desired electronic properties.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are particularly valuable in drug discovery for understanding how a ligand, such as an imidazo[4,5-e] beilstein-journals.orgdiazepine derivative, might interact with a biological target, typically a protein or nucleic acid. beilstein-journals.org
For derivatives of imidazo[4,5-e] beilstein-journals.orgdiazepine, docking studies have been instrumental in elucidating their mechanism of action. For example, ring-expanded nucleosides (RENs) containing this heterocyclic system have been investigated as potential antiviral agents. beilstein-journals.org Molecular docking simulations have been performed to understand their binding to viral enzymes like helicases from Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). beilstein-journals.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site.
In a study on AMP deaminase inhibitors, analogues of 3,6,7,8-tetrahydroimidazo[4,5-d] beilstein-journals.orgdiazepin-8-ol were evaluated. acs.org Molecular modeling suggested that the high affinity of these inhibitors arises from their ability to adopt a binding conformation that mimics the transition state of the natural substrate, AMP. acs.org The table below summarizes representative findings from docking studies on related compounds.
| Compound Class | Target Protein | Key Findings from Docking | Reference |
| Imidazo[4,5-e] beilstein-journals.orgdiazepine RENs | HCV/HIV Helicases | Prediction of binding modes within the enzyme's active site, guiding inhibitor design. | beilstein-journals.org |
| Imidazo[4,5-d] beilstein-journals.orgdiazepin-8-ol analogues | AMP Deaminase | Inhibitor conformation mimics the transition-state structure of the natural substrate. | acs.org |
| Diimidazo[4,5-d:4′,5′-f] beilstein-journals.orgdiazepine (RK-33) | DDX3X Helicase | RK-33 is suggested to bind to the ATP-binding cleft, perturbing helicase activity. |
These computational predictions are vital for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications enhance biological activity while others diminish it.
Conformational Analysis and Energy Minimization Techniques
The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it determines how well it can fit into a receptor's binding site. The imidazo[4,5-e] beilstein-journals.orgdiazepine scaffold contains a flexible seven-membered diazepine ring, which can adopt multiple low-energy conformations. Conformational analysis aims to identify these stable arrangements and the energy barriers between them.
Techniques such as Monte Carlo searching strategies combined with energy minimization are employed for this purpose. acs.org In this approach, a large number of random conformations are generated, and then an energy minimization algorithm, like the steepest descent or conjugate gradient method, is used to find the nearest local energy minimum on the potential energy surface. ijcsit.com This process is repeated many times to map out the conformational landscape of the molecule.
For related 1,4-benzodiazepines, it is known that the seven-membered ring undergoes rapid inversion, leading to an equilibrium between two chiral conformers in solution. nih.gov A similar dynamic behavior is expected for the imidazo[4,5-e] beilstein-journals.orgdiazepine ring system. Computational analysis can predict the relative energies of these conformers. For example, a conformational search on a related diazepine system revealed two stable conformations with a relatively small energy difference of only 1.43 kcal/mol. nih.gov
The process of energy minimization is fundamental to all molecular modeling studies. It adjusts the geometry of the molecule to find a structure with the minimum potential energy, which corresponds to a stable conformation. ijcsit.com This is a prerequisite for meaningful docking studies and molecular dynamics simulations.
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry also provides powerful tools for predicting spectroscopic data and elucidating reaction mechanisms. Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to confirm the structure of a synthesized compound. acs.org The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective for calculating the 1H and 13C NMR spectra of complex heterocyclic molecules. acs.org Good agreement between calculated and experimental spectra provides strong validation for the proposed chemical structure.
Furthermore, computational methods can be used to model chemical reactions, predicting the feasibility of a synthetic route or the mechanism of a chemical transformation. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows chemists to understand the step-by-step pathway of a reaction. For instance, a plausible mechanism for the base-induced rearrangement of a related imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgrsc.orgtriazine to an imidazo[4,5-e] beilstein-journals.orgthiazino[2,3-c] beilstein-journals.orgrsc.orgtriazine has been proposed based on computational analysis, involving the redistribution of electron density and cleavage of a C-N bond. beilstein-journals.org Such studies can explain unexpected product formations and guide the optimization of reaction conditions. acs.org
| Compound | Method | Predicted Property | Significance |
| Imidazo[1,2-a]pyrimidine derivative | DFT/GIAO | 1H and 13C NMR chemical shifts | Structural validation through comparison with experimental data. acs.org |
| Imidazo-thiazolo-triazine system | Computational Analysis | Reaction energy profile | Elucidation of a plausible skeletal rearrangement mechanism. beilstein-journals.org |
These predictive capabilities are invaluable for both structural characterization and synthetic chemistry involving the imidazo[4,5-e] beilstein-journals.orgdiazepine ring system.
Biological and Pharmacological Research Perspectives of Imidazo 4,5 E 1 2 Diazepine Derivatives
Antiproliferative and Cytostatic Effects on Cancer Cell Lines (In Vitro Assays)
Beyond their antiviral properties, derivatives of imidazo[4,5-e] researchgate.netunipv.itdiazepine (B8756704) have been investigated for their potential as anticancer agents. The mechanism of action is often linked to the inhibition of cellular helicases like DDX3, which are overexpressed in various cancers and play a role in tumor progression.
In vitro studies have demonstrated that heterocycles containing the imidazo[4,5-e] researchgate.netunipv.itdiazepine ring system possess potent antiproliferative and cytostatic activity against a variety of human cancer cell lines. researchgate.net These activities have been observed at low micromolar concentrations against cell lines derived from lung, breast, ovarian, and prostate cancers. unipv.itresearchgate.net The inhibition of the DDX3 helicase, which is involved in cell growth control, is a key mechanism contributing to these anticancer effects. mdpi.com
| Compound | Cancer Cell Line | Cancer Type | Observed CC₅₀/IC₅₀ |
|---|---|---|---|
| RK-33 (DDX3X Inhibitor) | A549 | Lung | 1 µM |
| RK-33 (DDX3X Inhibitor) | MCF7 | Breast | <5 µM |
| RK-33 (DDX3X Inhibitor) | OVCAR-8 | Ovarian | 0.75 µM |
| RK-33 (DDX3X Inhibitor) | ADR-RES | Ovarian | 5 µM |
| RK-33 (DDX3X Inhibitor) | PC3 | Prostate | 2.5 µM |
| RK-33 (DDX3X Inhibitor) | DU145 | Prostate | 1 µM |
Note: The data for RK-33, a known DDX3 helicase inhibitor, is presented as it targets a key protein modulated by imidazo[4,5-e] researchgate.netunipv.itdiazepine derivatives, providing context for their antiproliferative potential. unipv.it
Efficacy in Cervical Carcinoma (HeLa) and Colon Cancer (SW620) Models
Research into the anticancer potential of the imidazo[4,5-e] nih.govmdpi.comdiazepine core has yielded specific insights into its activity against cervical and colon cancer cell lines. A study investigating a series of novel imidazole[4,5-e] nih.govmdpi.comdiazepine-4,8-dione derivatives revealed modest and selective cytostatic effects. nih.gov
Notably, the imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione derivative featuring a pyrrolidine (B122466) ligand (Compound 11) demonstrated a modest cytostatic effect specifically against the SW620 metastatic colorectal adenocarcinoma cell line, with a 50% inhibitory concentration (IC50) of 20 µM. nih.gov These compounds did not exhibit cytotoxic effects on normal human fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov
While the same study did not report direct activity of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives against the HeLa cervical carcinoma cell line, it is noteworthy that a related imidazole (B134444) derivative (Compound 3), containing a pyrrolidine moiety linked via an ethylenic spacer, showed a specific and more potent antiproliferative effect on HeLa cells with an IC50 of 9.5 µM. nih.gov This suggests that while the core imidazole structure is important, the nature of the fused ring and its substituents are critical in determining the specific anticancer activity and cellular targets.
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| Imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione with pyrrolidine ligand (Compound 11) | SW620 (Colon Cancer) | 20 µM |
Modulation of Melanoma Cell Growth
Direct studies on the efficacy of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives against melanoma cell lines are limited in the current scientific literature. However, research on structurally related compounds provides valuable insights into the potential of this scaffold in melanoma treatment. A series of novel pyrido-imidazodiazepinones, which feature a diazepine ring fused to a pyrido-imidazole core, were synthesized and evaluated for their in vitro cytotoxic activities against two melanoma cell lines, A375 and MDA-MB-435. rsc.org
The investigation revealed that the cytotoxic activity of these compounds was influenced by the molecular volume and lipophilicity (cLogP) of the substituents at position 2 of the diazepine ring. rsc.org Furthermore, the introduction of a heterocyclic group at this position or an azido-alkyl chain at position 4 resulted in compounds with a significantly different activity profile across the NCI-60 cell line panel when compared to phenyl-substituted counterparts. rsc.org These findings underscore the importance of specific structural modifications in tuning the anti-melanoma activity of diazepine-containing fused heterocyclic systems and suggest that imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives could be promising candidates for future anti-melanoma drug development, pending further investigation.
Enzyme Inhibition Profiles
The structural similarity of the imidazo[4,5-e] nih.govmdpi.comdiazepine ring system to endogenous purines suggests its potential as an inhibitor of enzymes involved in purine (B94841) metabolism.
Adenosine (B11128) deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine. Its inhibition has therapeutic applications in cancer and immunology. The imidazo[4,5-d] nih.govmdpi.comdiazepine scaffold is notably present in pentostatin (B1679546), a potent inhibitor of ADA.
A study focused on the synthesis and biological evaluation of analogues of pentostatin provided specific data on the ADA inhibitory activity of compounds with the 3,6,7,8-tetrahydroimidazo[4,5-d] nih.govmdpi.comdiazepin-8-ol core. nih.gov The research determined the in vitro inhibitory constants (Ki) against adenosine deaminase from calf intestinal mucosa for several derivatives. The racemic acyclic pentostatin analogue, (+/-)-3,6,7,8-tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d] nih.govmdpi.comdiazepin-8-ol, was found to be a potent inhibitor with a Ki value of 9.8 x 10-8 M. nih.gov Other C-5 homologues also demonstrated significant inhibitory activity. nih.gov
| Compound | Adenosine Deaminase Inhibition (Ki) |
|---|---|
| (+/-)-3,6,7,8-tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d] nih.govmdpi.comdiazepin-8-ol | 9.8 x 10-8 M |
| Pentostatin analogue 1b | 1.6 x 10-8 M |
| Pentostatin analogue 1c | 1.5 x 10-6 M |
β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. While the broader 1,3-diazepine scaffold is present in some approved β-lactamase inhibitors like avibactam, a thorough review of the scientific literature did not yield specific studies detailing the direct interaction or inhibition of β-lactamase enzymes by derivatives of the imidazo[4,5-e] nih.govmdpi.comdiazepine ring system. nih.gov Further research is required to explore the potential of this specific heterocyclic family in the development of novel β-lactamase inhibitors.
Receptor Binding and Modulation Studies
The fusion of an imidazole ring to a diazepine core creates a structure with potential to interact with receptors that recognize benzodiazepines.
Benzodiazepines exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel. The classical benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits of the receptor. While direct binding studies of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives are not extensively reported, research on the closely related imidazo[1,5-a] nih.govbenzodiazepines provides significant insights into how this class of compounds may interact with benzodiazepine receptors.
Studies on a series of imidazo[1,5-a] nih.govbenzodiazepine esters have shown that these compounds can bind with high affinity to both diazepam-sensitive (DS) and "diazepam-insensitive" (DI) subtypes of the benzodiazepine receptor. The affinity and selectivity of these ligands are profoundly influenced by the nature of the substituents. For instance, a significant steric effect was observed for the ester side chain at the 3-position on ligand affinity at DI receptors. Halogen substituents at the 8-position were found to enhance both affinity and selectivity for DI subtypes.
Specifically, an 8-azido tert-butyl ester derivative of the imidazo[1,5-a] nih.govbenzodiazepine scaffold exhibited a very high affinity (Ki = 0.43 nM) and selectivity for the DI subtype. These findings suggest that the imidazo-diazepine core is a viable scaffold for developing subtype-selective ligands for GABAA receptors. The electronic and steric properties of substituents on both the imidazole and diazepine rings are critical for modulating binding affinity and selectivity.
Structure-Activity Relationship (SAR) Investigations
The exploration of the structure-activity relationships (SAR) of imidazo[4,5-e] nih.govresearchgate.netdiazepine derivatives has been a critical aspect of understanding their therapeutic potential. These investigations aim to delineate how chemical modifications to the core scaffold influence biological activity, providing a roadmap for the rational design of more potent and selective agents. Research has primarily focused on the impact of different substituents and their placement on the heterocyclic system, particularly in the contexts of anticancer and antiviral activities.
Impact of Substituent Type and Position on Biological Activity
The biological activity of imidazo[4,5-e] nih.govresearchgate.netdiazepine derivatives is significantly influenced by the nature and position of various substituents on the core ring structure. Key positions that have been investigated include the N-1, C-2, N-3, N-5, N-6, and N-7 atoms of the fused heterocyclic system.
Anticancer Activity:
A notable finding in the SAR of this class of compounds is the critical role of a substituent at the 6-position for broad-spectrum anticancer activity. Research has demonstrated that a long alkyl chain attached to this position is apparently essential for potent in vitro antitumor effects. nih.gov For instance, a novel compound featuring this long alkyl chain exhibited significant activity against a panel of human cancer cell lines, including prostate (PC-3), lung (A549, H460), breast (MCF-7), and ovarian (OVCAR-3) cancers, with IC₅₀ values in the low micromolar range. nih.gov In stark contrast, a related analogue lacking this long alkyl chain was found to be largely inactive against the same cell lines, highlighting the importance of this specific structural feature. nih.gov
Furthermore, an imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione derivative featuring a pyrrolidine ligand was reported to have a modest cytostatic effect against colon cancer cells (SW620), with an IC₅₀ value of 20 µM. nih.gov
| Compound ID | Substituent at Position 6 | Target Cell Lines | Activity (IC₅₀) |
| Compound 1 | Long alkyl chain | Prostate (PC-3), Lung (A549, H460), Breast (MCF-7), Ovarian (OVCAR-3) | Low micromolar |
| Analogue | No long alkyl chain | Prostate (PC-3), Breast (MCF-7) | >800 µM |
| Compound 11 | Pyrrolidine-linked ligand | Colon (SW620) | 20 µM |
Antiviral Activity:
SAR studies have also been extended to the antiviral properties of imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-dione derivatives, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). One compound, designated ZP-88, demonstrated a favorable activity and toxicity profile against HBV. nih.gov It effectively inhibited the release of extracellular virions and intracellular HBV replication intermediates in cultured human hepatoblastoma cells. nih.gov
In the context of anti-HCV activity, the substitution at the 2-position of the heterocyclic ring has been explored. Interestingly, the introduction of hydrophobic substituents at this position did not lead to an enhancement of antiviral activity. researchgate.net The resulting compounds showed lower activity compared to the 2-bromo derivative, suggesting that increased hydrophobicity at this specific location is not advantageous for anti-HCV action. researchgate.net Despite this, the activity and toxicity profiles of these modified compounds were still noted to be better than that of ribavirin, a standard reference drug. nih.govresearchgate.net
| Compound Class | Substituent at Position 2 | Target Virus | Outcome |
| Imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-diones | Hydrophobic groups | HCV | Lower activity than 2-bromo derivative |
| Imidazo[4,5-e] nih.govresearchgate.netdiazepine-4,8-diones | Bromine | HCV | Reference for higher activity |
Correlation of Molecular Descriptors (e.g., molecular volume, cLogP) with Activity
While qualitative SAR studies have successfully identified key structural features necessary for the biological activity of imidazo[4,5-e] nih.govresearchgate.netdiazepine derivatives, such as the importance of a long alkyl chain at the 6-position for anticancer effects, there is a notable lack of published research focusing on the quantitative structure-activity relationships (QSAR) for this specific scaffold.
QSAR studies involve the statistical correlation of biological activity with physicochemical properties of the compounds, known as molecular descriptors. These descriptors can include electronic properties, steric effects (like molecular volume), and hydrophobicity (often quantified by cLogP, the calculated logarithm of the partition coefficient). Such analyses are crucial for building predictive models that can guide the design of new, more potent analogues.
To date, specific studies detailing the correlation of molecular descriptors like molecular volume or cLogP with the anticancer or antiviral activity of imidazo[4,5-e] nih.govresearchgate.netdiazepine derivatives have not been extensively reported in the scientific literature. Therefore, this remains a significant area for future investigation. The development of robust QSAR models would represent a valuable step forward in the systematic optimization of this promising class of heterocyclic compounds for various therapeutic applications.
Emerging Applications and Future Research Directions
Role as Privileged Structures and Lead Compounds in Chemical Biology
The imidazo[4,5-e] nih.govmdpi.comdiazepine (B8756704) scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new therapeutic agents. The 1,3-diazepine moiety, a core component of this scaffold, is present in numerous biologically active compounds, including both natural products and clinically approved drugs. nih.govresearchgate.net This has led to its widespread use in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. nih.govresearchgate.net
Heterocycles containing the imidazo[4,5-e] nih.govmdpi.comdiazepine ring system have demonstrated significant in vitro activity at low micromolar concentrations against a range of cancer cell lines, including lung, breast, ovarian, and prostate cancers. nih.govnih.govnih.gov This potent anticancer activity has established these compounds as promising lead compounds for further optimization in cancer therapy. For instance, a novel compound incorporating this ring system has shown broad-spectrum antitumor activity with low micromolar IC50 values against all tested cancer cell lines. nih.govnih.gov The cytotoxic concentration of this compound to normal cells was found to be at least four times higher than its therapeutic concentration, indicating a favorable selectivity profile. nih.gov
Furthermore, derivatives of the imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione ring system have exhibited potent activities against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.govresearchgate.net Ring-expanded nucleosides that feature the imidazo[4,5-e] nih.govmdpi.comdiazepine system have also shown promising anti-measles virus activity at submicromolar or micromolar concentrations without apparent toxicity to host cells. nih.govresearchgate.net These findings underscore the potential of the imidazo[4,5-e] nih.govmdpi.comdiazepine scaffold as a versatile platform for the development of a new generation of antiviral and antitumor drugs.
Table 1: Selected Imidazo[4,5-e] nih.govmdpi.comdiazepine Derivatives and their Biological Activities
| Compound | Biological Activity | Cell Line/Target | IC50/EC50 |
|---|---|---|---|
| Imidazo[4,5-e] nih.govmdpi.comdiazepine derivative with long alkyl chain | Anticancer | Prostate (PC-3), Lung (A549, H460), Breast (MCF-7), Ovarian (OVCAR-3) | Low micromolar range |
| Imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione derivative with pyrrolidine (B122466) ligand | Anticancer | Colon (SW620) | 20 µM |
| Imidazole (B134444) derivative with ethylenic spacer and pyrrolidine moiety | Anticancer | Cervical (HeLa) | 9.5 µM |
| Ring-expanded nucleoside with imidazo[4,5-e] nih.govmdpi.comdiazepine system | Antiviral | Measles Virus | Submicromolar to micromolar range |
| Imidazo[4,5-e] nih.govmdpi.comdiazepine-4,8-dione derivatives | Antiviral | HBV, HCV | Potent activity |
Potential in Non-Clinical Applications
Beyond its therapeutic potential, the imidazo[4,5-e] nih.govmdpi.comdiazepine scaffold holds promise in various non-clinical applications, leveraging its unique chemical and physical properties.
The inherent biological activity of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives makes them suitable candidates for development as chemical probes. These probes are small molecules used to study and manipulate biological systems. By understanding the structure-activity relationships of these compounds, researchers can design specific molecules to investigate cellular pathways and protein functions. For example, the observation that a long alkyl chain at the 6-position of the heterocyclic ring is crucial for biological activity provides a clear direction for designing targeted probes. nih.govnih.gov The synthesis of fluorescently labeled or biotinylated derivatives of active imidazo[4,5-e] nih.govmdpi.comdiazepines could enable researchers to visualize their distribution within cells and identify their specific molecular targets, thereby elucidating their mechanism of action.
The fusion of heterocyclic systems like imidazole with larger macrocycles such as porphyrins has opened up new avenues in materials science. While direct research on imidazo[4,5-e] nih.govmdpi.comdiazepine-porphyrin systems is nascent, studies on related imidazo[4,5-b]porphyrins provide a strong rationale for their exploration. These hybrid materials have been investigated for their catalytic properties, particularly in oxidation reactions. mdpi.com
Manganese meso-tetraarylporphyrins have been immobilized on mesoporous titanium dioxide through a 2-arylimidazole linker fused to the porphyrin ring. mdpi.com This approach creates stable and reusable catalysts for the selective oxidation of sulfides to sulfoxides. mdpi.com The rigid imidazole linker ensures a perpendicular orientation of the porphyrin ring relative to the surface, which is advantageous for catalytic activity. mdpi.com Given the structural similarities, it is conceivable that imidazo[4,5-e] nih.govmdpi.comdiazepine-fused porphyrins could exhibit unique photophysical and catalytic properties, making them interesting candidates for applications in photocatalysis and the development of novel sensors and electronic materials.
Advancements in Synthetic Methodologies for Enhanced Diversity and Efficiency
The exploration of the full potential of the imidazo[4,5-e] nih.govmdpi.comdiazepine scaffold is intrinsically linked to the development of efficient and versatile synthetic methods. Current synthetic strategies often start from commercially available materials like 4,5-dicyanoimidazole (B129182). nih.gov A typical three-step synthesis involves the protection of the imidazole NH group, followed by a reduction of the nitrile groups to amines, and subsequent cyclization with a suitable reagent to form the diazepine ring. nih.gov
Exploration of Novel Biological Targets and Therapeutic Pathways
While the anticancer and antiviral properties of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives are well-documented, the precise molecular targets and therapeutic pathways through which they exert their effects are still under investigation. The structural resemblance of the fused imidazopyridine system, a related scaffold, to purines has prompted extensive biological investigations. mdpi.com These investigations have revealed that such compounds can influence numerous cellular pathways crucial for the functioning of cancerous cells and pathogens. mdpi.com
For instance, related imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net PARP inhibitors can enhance the efficacy of chemotherapy in certain cancers. mdpi.com Given the structural similarities, it is plausible that imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives may also target PARP or other key enzymes involved in cell proliferation and survival. Future research will likely focus on target identification and validation studies, utilizing techniques such as affinity chromatography, proteomics, and genetic screening to uncover the novel biological targets of this promising class of compounds.
Interdisciplinary Approaches for Comprehensive Characterization and Application
A comprehensive understanding of the structure, properties, and biological activity of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives necessitates an interdisciplinary approach. The synthesis and characterization of these novel compounds rely heavily on advanced analytical techniques. The structures of newly synthesized molecules are typically confirmed using a combination of FT-IR, NMR (1H and 13C), and mass spectrometry. researchgate.netresearchgate.netmedipol.edu.tr For unambiguous structural elucidation, especially for determining regioisomers, 2D-NMR techniques like NOESY and HMBC are employed. nih.gov X-ray crystallography provides definitive proof of the molecular structure and stereochemistry. mdpi.com
In addition to experimental techniques, computational methods play a crucial role in understanding the properties and predicting the activity of these compounds. Density Functional Theory (DFT) calculations are used to study the electronic structure and photophysical properties of related heterocyclic systems. mdpi.com Molecular docking studies are employed to predict the binding modes of these compounds with their biological targets, providing insights into the mechanism of action and guiding the design of more potent analogs. rsc.org The integration of synthetic chemistry, analytical chemistry, molecular biology, and computational modeling will be essential for the comprehensive characterization of imidazo[4,5-e] nih.govmdpi.comdiazepine derivatives and for harnessing their full potential in both therapeutic and non-clinical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Imidazo[4,5-e][1,3]diazepine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization at specific positions of the heterocyclic core. For example, 4-position modifications (e.g., amino, methoxy, or thiol groups) can be achieved via nucleophilic substitution or coupling reactions . Optimization requires factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. Pre-experimental designs (e.g., one-factor-at-a-time) can identify critical parameters, followed by response surface methodology (RSM) for fine-tuning .
- Example : Evidence from imidazo[4,5-b]phenazine derivatives shows yields >80% under controlled microwave-assisted conditions, emphasizing the role of solvent choice (e.g., DMSO for polar intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
